N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide
Description
The compound N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide features a 3,4,5-trimethoxybenzamide core linked to a 4-aminophenyl group substituted with a 6-ethoxy-2-methylpyrimidine moiety. This structure combines a lipophilic benzamide fragment with a pyrimidine-based aromatic system, which may enhance binding to biological targets such as kinases or tubulin .
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-6-32-21-13-20(24-14(2)25-21)26-16-7-9-17(10-8-16)27-23(28)15-11-18(29-3)22(31-5)19(12-15)30-4/h7-13H,6H2,1-5H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSQJSNDJAZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyrimidine moiety and multiple methoxy groups. The molecular formula is , with a molecular weight of approximately 408.458 g/mol. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 408.458 g/mol |
| CAS Number | 946274-11-9 |
| Solubility | Not available |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the pyrimidine ring, followed by functionalization with ethoxy and methyl groups. This intermediate is then reacted with an aniline derivative to form the amino linkage.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a structurally related compound on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell viability and increased apoptotic markers in treated cells .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it may target kinases involved in cancer progression and inflammation.
Mechanism of Action:
The proposed mechanism involves binding to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups or altering the pyrimidine structure can significantly affect potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of more methoxy groups | Increased lipophilicity and potential bioavailability |
| Alteration of pyrimidine substituents | Enhanced selectivity towards specific kinases |
Research Findings
Numerous studies have investigated the biological activities associated with this compound and its analogs:
- Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against Gram-positive bacteria.
- Anti-inflammatory Effects: In vitro assays have demonstrated that related compounds can reduce inflammatory markers in macrophage cells.
- Neuroprotective Effects: Certain analogs are being studied for their neuroprotective potential in models of neurodegenerative diseases.
Comparison with Similar Compounds
Key Insights :
- Ethoxy and methyl groups on pyrimidine improve solubility and target affinity compared to bulkier substituents (e.g., diethylamino) .
Comparison with Other Heterocyclic Analogs
Compounds with furan, benzimidazole, or thiazole moieties exhibit distinct physicochemical and biological profiles:
A. Furan-Containing Derivatives ():
- N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a): Melting point: 222–224°C; IR/NMR confirms enamine and benzamide linkages. Lower molecular weight (~450–500) compared to pyrimidine analogs.
- N-((1Z)-3-(2-(3-(4-Cyanophenyl)...)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (6b): Melting point: 223–225°C; hydrazine spacer enhances conformational flexibility .
Key Insights :
- Furan derivatives exhibit higher melting points (>200°C) due to rigid enamine structures .
- Hydrazine-based hybrids (e.g., 6b) show promise in cytotoxicity assays, though pyrimidine analogs may offer superior metabolic stability .
Comparison with Schiff Base Hybrids (–10)
Schiff base hybrids integrate hydrazine or hydrazide linkers, influencing bioactivity:
Key Insights :
- Hydrazine linkers enable conjugation with aromatic aldehydes, modulating electronic and steric properties .
- Methoxy and hydroxy substituents on benzylidene groups improve water solubility and target engagement .
Comparison with Tenovin Derivatives ()
Tenovin compounds feature thioamide or carbamothioyl groups instead of benzamide:
Key Insights :
- Thioamide derivatives (Tenovin series) exhibit lower melting points (<200°C) due to reduced crystallinity .
- The target compound’s benzamide core may offer improved enzymatic stability compared to thioamides.
Physicochemical Properties Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
